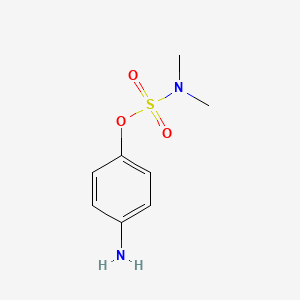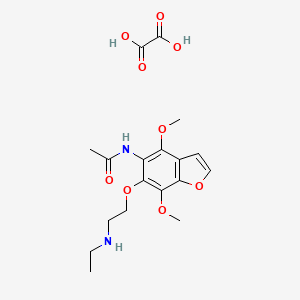
N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzofuran core, which is substituted with methoxy and ethylaminoethoxy groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate typically involves multiple steps, starting from readily available precursors. One common method involves the formylation of a benzofuran derivative, followed by the introduction of ethylaminoethoxy and methoxy groups through nucleophilic substitution reactions. The final step involves the acetylation of the amino group to form the acetamide, followed by the formation of the oxalate hydrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzofuran core can be reduced to form dihydrobenzofuran derivatives.
Substitution: The ethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzofuran compounds.
Applications De Recherche Scientifique
N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylaminoethoxy group can form hydrogen bonds with active sites, while the benzofuran core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Dimethoxy-6-(2-diisopropylamino-ethoxy)-5-(p-methoxycinnamoyl) benzofuran oxalate
- 1-{4,7-Dimethoxy-6-[2-(4-morpholinyl)ethoxy]-1-benzofuran-5-yl}-3-(4-methoxyphenyl)-1-propanol
Uniqueness
N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and ethylaminoethoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
75883-57-7 |
|---|---|
Formule moléculaire |
C18H24N2O9 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
N-[6-[2-(ethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]acetamide;oxalic acid |
InChI |
InChI=1S/C16H22N2O5.C2H2O4/c1-5-17-7-9-23-15-12(18-10(2)19)13(20-3)11-6-8-22-14(11)16(15)21-4;3-1(4)2(5)6/h6,8,17H,5,7,9H2,1-4H3,(H,18,19);(H,3,4)(H,5,6) |
Clé InChI |
KLKGDDJOBUPKIL-UHFFFAOYSA-N |
SMILES canonique |
CCNCCOC1=C(C2=C(C=CO2)C(=C1NC(=O)C)OC)OC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


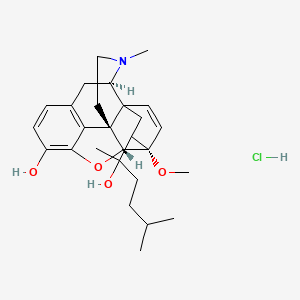

![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)
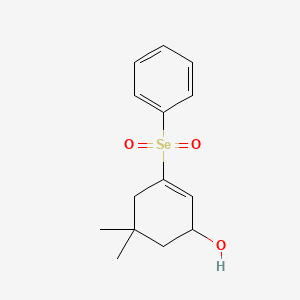
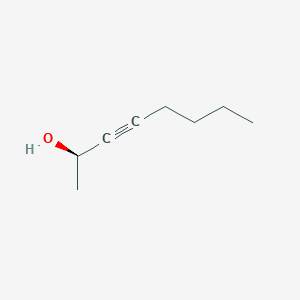

![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
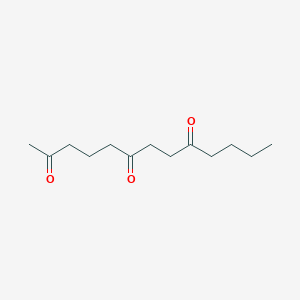
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
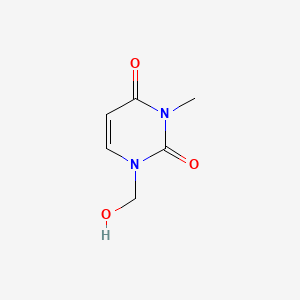
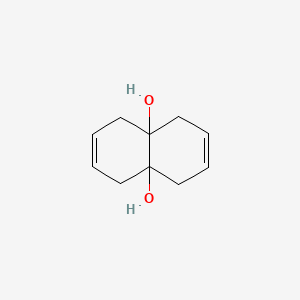

![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
